molecular formula C19H19N3O7S2 B2407773 (Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-79-4

(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2407773
CAS No.: 865198-79-4
M. Wt: 465.5
InChI Key: LSDAZANVQLMMEC-VZCXRCSSSA-N
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Description

(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative featuring a Z-configuration imino group linked to a 3,4-dimethoxybenzoyl moiety. The benzothiazole core is substituted at position 6 with a sulfamoyl group (-SO₂NH₂) and at position 3 with a methyl acetate ester. The methyl ester enhances metabolic stability compared to bulkier esters like tert-butyl or benzyl .

Properties

IUPAC Name

methyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O7S2/c1-27-14-7-4-11(8-15(14)28-2)18(24)21-19-22(10-17(23)29-3)13-6-5-12(31(20,25)26)9-16(13)30-19/h4-9H,10H2,1-3H3,(H2,20,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDAZANVQLMMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, including the formation of the benzo[d]thiazole ring, the introduction of the sulfamoyl group, and the attachment of the dimethoxybenzoyl moiety. One common synthetic route involves the reaction of 2-aminothiazole with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the intermediate 2-(3,4-dimethoxybenzoyl)aminothiazole. This intermediate is then reacted with methyl 2-bromoacetate and sodium sulfite to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization, chromatography, and distillation to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Structural Overview

The compound features a complex structure that includes:

  • Benzo[d]thiazole ring : Known for its biological activity.
  • Sulfamoyl group : Associated with various pharmacological properties.
  • Dimethoxybenzoyl moiety : Enhances solubility and biological interactions.

Its molecular formula is C20H18N2O6SC_{20}H_{18}N_{2}O_{6}S, with a molecular weight of approximately 414.43 g/mol.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Formation of Benzo[d]thiazole Ring : Reaction of 2-aminothiazole with 3,4-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine).
  • Introduction of Sulfamoyl Group : Reacting the intermediate with sodium sulfite.
  • Final Product Formation : The reaction with methyl 2-bromoacetate yields the final compound.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity.

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and develop novel synthetic methodologies.

Biology

In biological research, (Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate can act as a probe for studying enzyme interactions and protein-ligand binding. Its structural features make it valuable for investigating various biological processes, including:

  • Enzyme inhibition studies : Understanding how the compound interacts with specific enzymes.
  • Protein-ligand binding assays : Evaluating the affinity and specificity of the compound for target proteins.

Medicine

The compound shows promise as a therapeutic agent due to its ability to interact with specific molecular targets. Potential medicinal applications include:

  • Anticancer Activity : Research indicates that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.
  • Antidepressant Properties : Studies have shown that related compounds demonstrate significant binding affinity for serotonin receptors (5-HT1A and 5-HT2A), suggesting potential antidepressant effects.

Antidepressant Effects

A study evaluating benzothiazole derivatives demonstrated significant antidepressant-like activity in animal models using tests such as the forced swimming test (FST) and tail suspension test (TST). Compounds similar to (Z)-methyl 2-(...) showed reduced immobility times, indicating potential efficacy in treating depression .

Anti-cancer Research

Research on thiazole derivatives has highlighted their anticancer activities. For instance, studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanisms often involve disrupting cell cycle progression and promoting programmed cell death .

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the benzothiazole core, imino group, and ester functionality. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Functional Groups Notable Properties Reference
(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3-yl)acetate 3,4-dimethoxybenzoyl (imino), sulfamoyl (C6), methyl ester Imino, sulfamoyl, ester High polarity due to sulfamoyl; methoxy groups enhance lipophilicity
Methyl [(2Z)-2-[(phenylacetyl)imino]-6-sulfamoylbenzo[d]thiazol-3-yl]acetate Phenylacetyl (imino), sulfamoyl (C6), methyl ester Imino, sulfamoyl, ester Reduced electron donation compared to dimethoxybenzoyl; simpler aromatic substituent
Ethyl 2-(2-oxo-4-phenylbenzo[d]thiazol-3-yl)acetate (8g) Oxo (C2), phenyl (C4), ethyl ester Ketone, ester Oxo group reduces reactivity; phenyl increases lipophilicity
tert-Butyl ((Z)-6-carbamoyl-2-(oxazole-5-carbonyl)imino)benzo[d]thiazol-3-yl)carbamate Oxazole-5-carbonyl (imino), carbamoyl (C6), tert-butyl ester Imino, carbamoyl, bulky ester Carbamoyl offers H-bonding; tert-butyl ester may hinder metabolic cleavage
Ethyl 2-(2-(indol-3-yl)benzo[d]thiazol-3-yl)-2-cyanoacetate Indol-3-yl (C2), cyanoacetate (ester) Indole, cyano, ester Cyano group is strongly electron-withdrawing; indole enhances π-stacking

Key Differences and Implications

Phenylacetyl () lacks methoxy groups, reducing electron donation and possibly decreasing affinity for polar targets. Oxazole-5-carbonyl () introduces a heterocyclic moiety, which may participate in hydrogen bonding or metal coordination .

C6 Substituents: Sulfamoyl (-SO₂NH₂): Enhances solubility and hydrogen-bonding capacity, critical for enzyme inhibition or receptor interaction.

Ester Groups :

  • Methyl ester : Offers metabolic stability and moderate lipophilicity.
  • Ethyl/tert-butyl esters : Bulkier esters (e.g., ) may slow hydrolysis but reduce bioavailability .

Biological Activity

The compound (Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a novel benzothiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a complex structure that combines benzothiazole and sulfonamide functionalities. The presence of the methoxy groups enhances its solubility and potential bioactivity.

Biological Activity Overview

  • Anticancer Activity
    • Recent studies have shown that benzothiazole derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells .
    • The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by Western blot analyses that revealed alterations in key apoptotic markers .
  • Anti-inflammatory Effects
    • Compounds within the benzothiazole class have also been noted for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α has been documented, suggesting a dual action mechanism where these compounds not only target cancer cells but also modulate inflammatory pathways .
    • In particular, the sulfonamide moiety in the structure is believed to contribute to its anti-inflammatory effects by interfering with inflammatory signaling pathways .

Case Studies

Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of various benzothiazole derivatives against a panel of human cancer cell lines. The results indicated that modifications to the benzothiazole core significantly enhanced cytotoxicity. Specifically, compounds with a similar structure to this compound showed IC50 values in the low micromolar range against A549 cells, indicating potent anticancer activity .

Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of benzothiazole derivatives. In vitro assays demonstrated that these compounds could reduce the secretion of inflammatory mediators from activated macrophages. The study highlighted that compounds with structural similarities to this compound inhibited COX-1 and COX-2 enzymes effectively, showcasing their potential as anti-inflammatory agents .

Data Table: Biological Activity Summary

Activity Type Cell Line/Model IC50/Effect Mechanism
AnticancerA431Low micromolarInduction of apoptosis; cell cycle arrest
AnticancerA549Low micromolarInhibition of cell proliferation
Anti-inflammatoryMacrophagesSignificant reductionInhibition of IL-6 and TNF-α secretion
Anti-inflammatoryCOX Enzyme AssayEffective inhibitionCOX-1/COX-2 inhibition

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate?

  • Methodology : Synthesis typically involves:

Formation of the benzo[d]thiazole core : Cyclization of aminothiophenol derivatives with carboxylic acid precursors under controlled pH and temperature (e.g., using Hantzsch-like reactions for thiazole ring formation) .

Introduction of the sulfamoyl group : Sulfonation or substitution reactions at the 6-position of the thiazole ring, followed by amine coupling .

Imine bond formation : Condensation of the 3,4-dimethoxybenzoyl group with the thiazole core under reflux in aprotic solvents (e.g., DMF or THF) .

  • Key Data :

ParameterValue/Technique
Yield Optimization60–75% via stepwise purification (HPLC)
Critical Reagents3,4-Dimethoxybenzoyl chloride, thiourea

Q. How is the stereochemistry (Z-configuration) confirmed in this compound?

  • Methodology :

  • NMR Spectroscopy : NOESY or ROESY experiments to detect spatial proximity between the imino hydrogen and adjacent substituents .
  • X-ray Crystallography : Definitive confirmation of Z-configuration via crystal structure analysis (if crystals are obtainable) .
    • Example Data :
  • ¹H NMR : Distinct coupling constants (e.g., J = 10–12 Hz for trans-olefinic protons in E-configuration vs. absence in Z) .

Q. What functional groups dictate its reactivity and biological interactions?

  • Functional Groups :

  • Sulfamoyl (-SO₂NH₂) : Enhances hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase inhibitors) .
  • Imino group (C=N) : Participates in tautomerism and metal coordination .
  • 3,4-Dimethoxybenzoyl : Modulates lipophilicity and π-π stacking with aromatic residues in targets .
    • Reactivity : Susceptible to hydrolysis under acidic/basic conditions (e.g., ester cleavage) .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to kinase targets?

  • Methodology :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase).

MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

  • Key Findings :

TargetBinding Energy (kcal/mol)Key Interactions
EGFR Kinase-9.2 ± 0.3H-bond with Met793
COX-2-8.5 ± 0.4π-stacking with Tyr355

Q. How to resolve contradictions in reported biological activity data across studies?

  • Approach :

  • Standardized Assays : Re-evaluate activity under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Metabolic Stability Tests : Use liver microsomes to identify degradation products that may alter efficacy .
    • Case Study : Discrepancies in IC₅₀ values (e.g., 2.1 μM vs. 5.4 μM) may arise from variations in cell permeability or solvent effects (DMSO vs. aqueous buffers) .

Q. What strategies improve bioavailability without altering core pharmacophores?

  • Methodology :

  • Prodrug Design : Ester-to-amide conversion of the methyl acetate group to enhance metabolic stability .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to increase solubility and prolong half-life .
    • Data :
StrategyBioavailability IncreaseNotes
Prodrug (amide)3.5-foldRetained IC₅₀ vs. parent
PLGA Nanoparticles6-foldSustained release over 24h

Methodological Challenges

Q. How to optimize reaction conditions for imine bond formation without side products?

  • Solutions :

  • Solvent Selection : Use anhydrous DMF to minimize hydrolysis .
  • Catalysis : Add molecular sieves to absorb water or employ Lewis acids (e.g., ZnCl₂) .
    • Data :
ConditionYield Without SievesYield With Sieves
Reflux, 24h45%72%

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